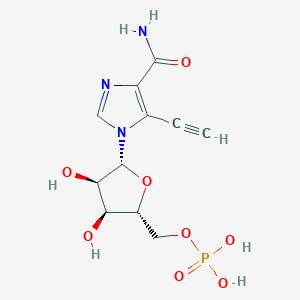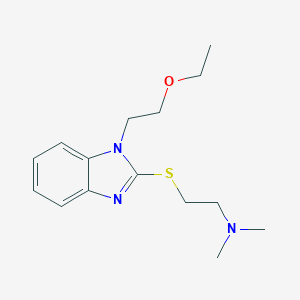
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide, also known as BCPA, is a chemical compound that has been widely studied for its potential applications in scientific research. BCPA is a selective antagonist of the GABA(A) receptor, which is a type of receptor that is involved in the regulation of neurotransmitter activity in the brain.
科学研究应用
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its use as a tool to study the function of the GABA(A) receptor. This compound has been shown to selectively block the activity of this receptor, which has led to a better understanding of its role in the regulation of neurotransmitter activity in the brain. This compound has also been used to study the effects of GABA(A) receptor blockade on behavior and cognition in animal models.
作用机制
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide is a selective antagonist of the GABA(A) receptor. It binds to a specific site on the receptor and blocks the activity of GABA, which is the major inhibitory neurotransmitter in the brain. This results in an increase in neuronal excitability and can lead to a range of effects on behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its effects on the GABA(A) receptor. In animal studies, this compound has been shown to increase locomotor activity, decrease anxiety-like behavior, and impair memory and learning. These effects are consistent with the known role of the GABA(A) receptor in regulating these processes.
实验室实验的优点和局限性
One of the major advantages of using N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide in lab experiments is its selectivity for the GABA(A) receptor. This allows researchers to study the specific effects of GABA(A) receptor blockade without affecting other neurotransmitter systems. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in certain experimental paradigms.
未来方向
There are several future directions for research on N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide. One area of interest is the development of more potent and selective GABA(A) receptor antagonists for use in scientific research. Another area of interest is the use of this compound and other GABA(A) receptor antagonists to study the role of the GABAergic system in the pathophysiology of neuropsychiatric disorders such as anxiety, depression, and schizophrenia. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound to optimize its use in experimental paradigms.
合成方法
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide involves a multistep process that begins with the reaction of 2-bromo-5-methylpyridine with 2-chloro-4-methylphenol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with chloroacetyl chloride to form the final product, this compound. The purity of the final product can be improved by recrystallization from a suitable solvent.
属性
分子式 |
C15H14BrClN2O2 |
|---|---|
分子量 |
369.64 g/mol |
IUPAC 名称 |
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide |
InChI |
InChI=1S/C15H14BrClN2O2/c1-9-7-11(17)3-5-13(9)21-8-15(20)19-14-6-4-12(16)10(2)18-14/h3-7H,8H2,1-2H3,(H,18,19,20) |
InChI 键 |
XFIJYBYFMZYANV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=NC(=C(C=C2)Br)C |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=NC(=C(C=C2)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B238171.png)
![4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238182.png)

![3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)
![5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238195.png)
![2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)

![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide](/img/structure/B238209.png)

![2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B238224.png)


![N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B238233.png)
